
2-Ethyl-1-(2-hydroxyethyl)-1H-imidazole-5-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(2-hydroxyethyl)-1H-imidazole-5-carbodithioic acid is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl group, a hydroxyethyl group, and a carbodithioic acid moiety attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(2-hydroxyethyl)-1H-imidazole-5-carbodithioic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylimidazole with 2-chloroethanol to introduce the hydroxyethyl group. This is followed by the introduction of the carbodithioic acid moiety through a reaction with carbon disulfide and a suitable base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-(2-hydroxyethyl)-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The carbodithioic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of thioesters or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can react with the carbodithioic acid moiety under mild conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Imidazoline derivatives.
Substitution: Thioesters, amides.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-(2-hydroxyethyl)-1H-imidazole-5-carbodithioic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 2-Ethyl-1-(2-hydroxyethyl)-1H-imidazole-5-carbodithioic acid exerts its effects is often related to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or catalytic processes. The carbodithioic acid moiety can form strong bonds with sulfur-containing biomolecules, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound, lacking the ethyl, hydroxyethyl, and carbodithioic acid groups.
2-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)imidazole: Contains the hydroxyethyl group but lacks the carbodithioic acid moiety.
Uniqueness
2-Ethyl-1-(2-hydroxyethyl)-1H-imidazole-5-carbodithioic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyethyl and carbodithioic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
90173-94-7 |
|---|---|
Molekularformel |
C8H12N2OS2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
2-ethyl-3-(2-hydroxyethyl)imidazole-4-carbodithioic acid |
InChI |
InChI=1S/C8H12N2OS2/c1-2-7-9-5-6(8(12)13)10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
BFNHZKVRTGLYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(N1CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



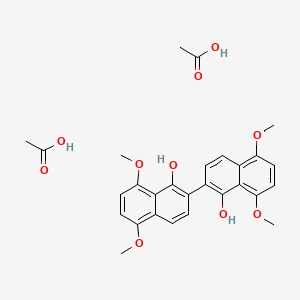
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)

![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
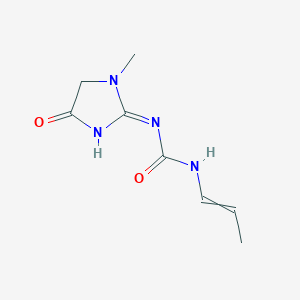
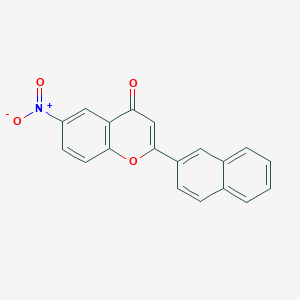
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
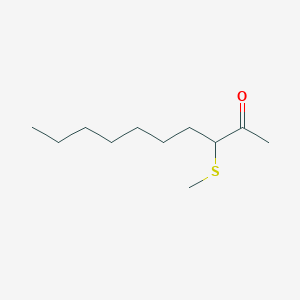
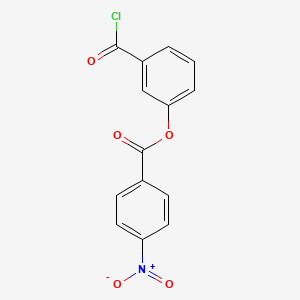
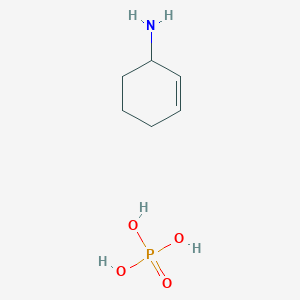
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
